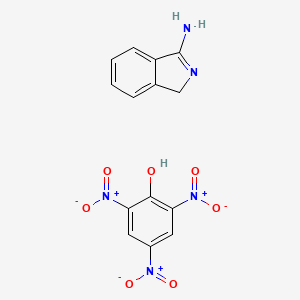
3H-isoindol-1-amine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-isoindol-1-amine;2,4,6-trinitrophenol is a compound that combines the structural features of isoindoline and trinitrophenol. Isoindoline is a heterocyclic organic compound with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . This compound is known for its explosive properties and has been used in various applications, including as a dye and in medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-isoindol-1-amine;2,4,6-trinitrophenol involves the nitration of isoindoline derivatives. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial due to the explosive nature of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3H-isoindol-1-amine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the original compound .
Applications De Recherche Scientifique
3H-isoindol-1-amine;2,4,6-trinitrophenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3H-isoindol-1-amine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound known for its explosive properties.
2,4-Dinitrophenol: A compound used in biochemical studies and as a metabolic stimulant.
1-imino-1H-isoindol-3-amine: A derivative of isoindoline used in the synthesis of phthalocyanines and isoindoline pigments.
Uniqueness
3H-isoindol-1-amine;2,4,6-trinitrophenol is unique due to its combination of isoindoline and trinitrophenol structures, which imparts both the reactivity of nitro groups and the stability of the isoindoline ring .
Propriétés
Numéro CAS |
63027-10-1 |
|---|---|
Formule moléculaire |
C14H11N5O7 |
Poids moléculaire |
361.27 g/mol |
Nom IUPAC |
3H-isoindol-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H8N2.C6H3N3O7/c9-8-7-4-2-1-3-6(7)5-10-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-4H,5H2,(H2,9,10);1-2,10H |
Clé InChI |
RLTPWOWSENFKFL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=N1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
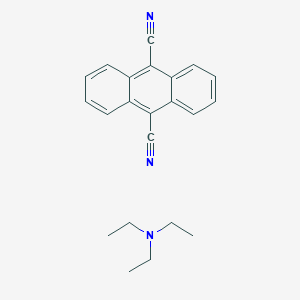
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)

![[(Cyclobut-1-en-1-yl)sulfanyl]benzene](/img/structure/B14494060.png)
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}acetonitrile](/img/structure/B14494065.png)

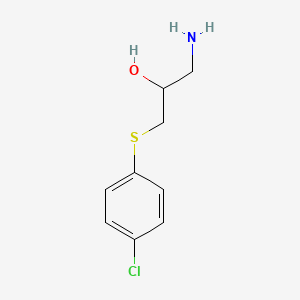
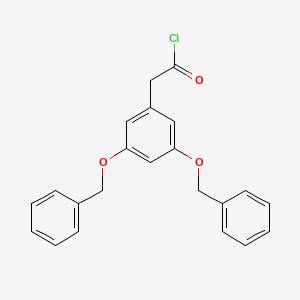
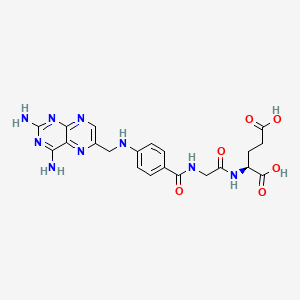
![4-Phenyl-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B14494108.png)
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)

